molecular formula C8H13N3O2 B2839677 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol CAS No. 7033-45-6

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol

Cat. No. B2839677
CAS RN: 7033-45-6
M. Wt: 183.211
InChI Key: MHIISBODRUZGPA-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol, also known as HEPAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hydroxyethylamine functional group attached to it.

Mechanism of Action

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol is a small molecule that can interact with various macromolecules such as enzymes, receptors, and nucleic acids. The mechanism of action of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol depends on the target molecule it interacts with. In general, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol binds to the active site of the target molecule and inhibits its activity. The binding of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol to the target molecule can be reversible or irreversible depending on the nature of the interaction.
Biochemical and Physiological Effects:
2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol inhibits the activity of certain enzymes such as xanthine oxidase, tyrosinase, and α-glucosidase. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has also been found to inhibit the proliferation of various cancer cell lines. In vivo studies have shown that 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has hypoglycemic and hypolipidemic effects in diabetic rats. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has a hydroxyethylamine functional group that can be easily modified to obtain various derivatives. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has also been found to be stable under various conditions. However, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol can also be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several potential future directions. One possible direction is the development of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol derivatives with improved pharmacological properties. Another direction is the use of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol as a tool to study the mechanism of action of various enzymes and receptors. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol can also be used as a lead compound for the development of new drugs for various diseases. Finally, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol can be used as a starting material for the synthesis of various biologically active compounds.
Conclusion:
In conclusion, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol is a pyrimidine derivative that has potential applications in various fields. The synthesis of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol involves the reaction of pyrimidine-2-carboxylic acid with ethylene glycol and ammonium hydroxide. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been found to have potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol depends on the target molecule it interacts with. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several advantages for lab experiments, but it also has some limitations. 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has several potential future directions, including the development of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol derivatives with improved pharmacological properties and the use of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol as a tool to study the mechanism of action of various enzymes and receptors.

Synthesis Methods

The synthesis of 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol involves the reaction of pyrimidine-2-carboxylic acid with ethylene glycol and ammonium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been used as a starting material for the synthesis of various biologically active compounds. It has been reported that 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol derivatives exhibit potent antitumor activity against various cancer cell lines. In biochemistry, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been used as a tool to study the mechanism of action of various enzymes. It has been reported that 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol inhibits the activity of certain enzymes by binding to their active sites. In pharmacology, 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol has been used as a lead compound for the development of new drugs. It has been reported that 2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol derivatives exhibit potent antiviral activity against various viruses.

properties

IUPAC Name

2-[2-hydroxyethyl(pyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c12-6-4-11(5-7-13)8-9-2-1-3-10-8/h1-3,12-13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIISBODRUZGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol

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